

Characterization and comparison of the crystal structures of piperidine derivatives.

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Compound of Interest

Compound Name: **1-Propionyl-4-piperidinecarboxylic acid**

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A Comparative Guide to the Crystal Structures of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comparative analysis of the crystal structures of several piperidine derivatives, supported by experimental data and detailed methodologies.

Comparative Crystallographic Data

The crystal structure of a molecule reveals fundamental information about its packing in the solid state and its conformational preferences. The following table summarizes the crystallographic data for a selection of piperidine derivatives, highlighting the influence of various substituents on their crystal systems, space groups, and unit cell dimensions.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
1,3-Dimethyl-2,6-diphenylpiperidin-4-one[1]	C ₁₉ H ₂₁ NO	Triclinic	P-1	5.9201 (2)	10.974 (9(3))	12.824 (7(3))	86.673 (2)	798.30 (4)	2
(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime[2]	C ₂₆ H ₂₆ N ₂ O ₂	Monoclinic	P2 ₁ /C	10.626 (5(6))	12.714 (6(7))	16.403 (1(8))	99.524 (2)	2185.7 (2)	4
1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one[3]	C ₂₀ H ₂₀ BrNO ₂	Monoclinic	C2/c	21.400 (6(8))	14.587 (3(6))	13.810 (7(5))	125.36 (8(2))	3515.7 (2)	8

3-									
(hydro									
xymet									
hyl)-3-									
methyl	C ₁₉ H ₂₁	Orthor		16.189	8.8911	11.258		1618.9	4
-2,6-	NO ₂	hombi	Pna2 ₁	9(13)	(7)	5(9)	90	(2)	
c									
diphen									
ylpiper									
idin-4-									
one[4]									

Note: a, b, c are unit cell lengths; β is the unit cell angle; V is the unit cell volume; Z is the number of molecules per unit cell.

Conformational Analysis of the Piperidine Ring

The conformation of the piperidine ring itself is a critical determinant of a molecule's biological activity. While the chair conformation is generally the most stable, substitutions and crystal packing forces can induce other conformations such as a boat or twist-boat.

Compound Name	Piperidine Ring Conformation	Key Observations
1,3-Dimethyl-2,6-diphenylpiperidin-4-one[1]	Chair	The two phenyl rings and the methyl group at the C3 position all adopt equatorial orientations.
(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime[2]	Chair	The phenyl rings are attached to the piperidine ring in equatorial positions.
1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one[3]	Boat	The boat conformation is adopted in this structure, with significant deviation of C1 and C4 atoms from the plane.
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[4]	Chair	The carbonyl oxygen and the N-H bond are in equatorial positions.

Experimental Protocols

The determination of crystal structures is a meticulous process involving several key stages. The methodologies outlined below are representative of standard practices for the structural elucidation of organic compounds like piperidine derivatives.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] Common techniques include:

- Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered and allowed to stand undisturbed, permitting the solvent to evaporate slowly over days or even months to yield crystals.[6]
- Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of an "anti-solvent" in which

the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6]

- Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. Rapid cooling should be avoided as it can lead to the formation of small or poorly ordered crystals.[3]

For the derivatives listed, crystals were typically obtained by slow evaporation from solvents such as ethanol or ethyl acetate.[2]

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[5]

- Mounting: The crystal is carefully mounted on a glass fiber or a loop with a non-interfering oil or epoxy to hold it in place.[5]
- Data Collection: The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (commonly Mo K α or Cu K α radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Structure Solution and Refinement

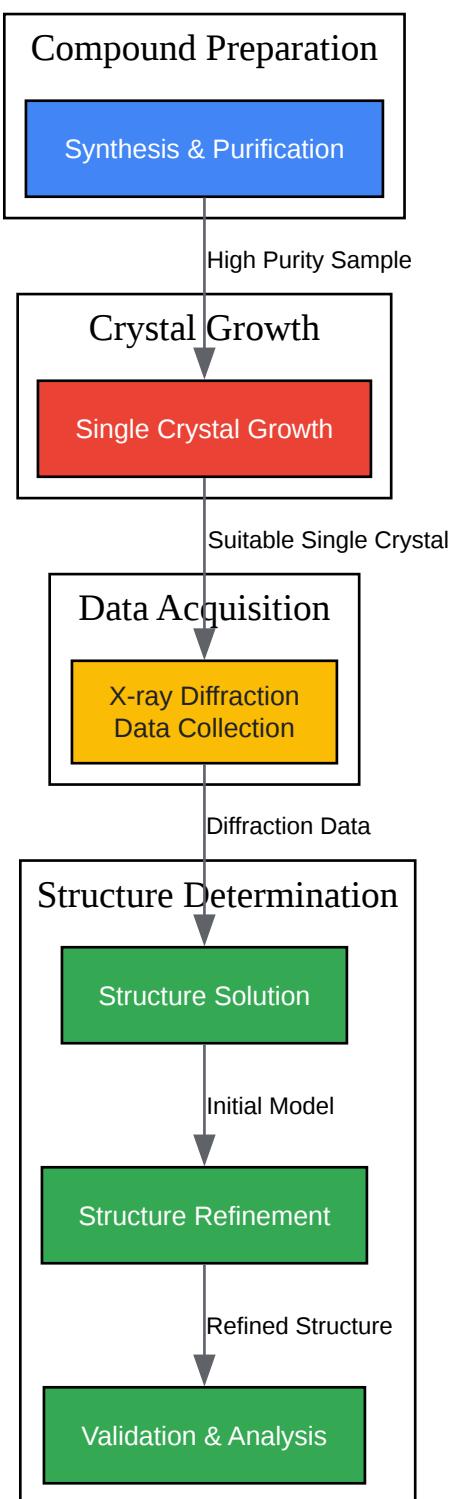
The collected diffraction data is used to determine the arrangement of atoms within the crystal.

- Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods such as direct methods or Patterson methods.
- Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are often placed in calculated positions and refined using a riding

model.[1][3] The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from compound synthesis to final structural analysis.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

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